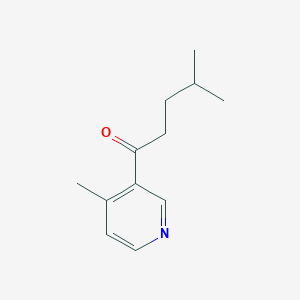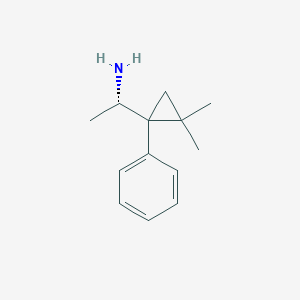
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine is a chemical compound that belongs to the class of cyclopropylamines. It is commonly known as DPCPX and is used in scientific research for its ability to selectively block adenosine A1 receptors.
作用机制
DPCPX selectively blocks adenosine A1 receptors by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous neuromodulator that inhibits the release of neurotransmitters and regulates neuronal activity. By blocking adenosine A1 receptors, DPCPX increases the release of neurotransmitters and enhances neuronal activity.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. In animal studies, DPCPX has been shown to increase wakefulness and reduce sleep time. DPCPX has also been shown to reduce pain perception by blocking adenosine A1 receptors in the spinal cord. Additionally, DPCPX has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
DPCPX is a selective adenosine A1 receptor antagonist, which makes it a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. However, DPCPX has some limitations for lab experiments. DPCPX has a short half-life and is rapidly metabolized, which can make it difficult to achieve and maintain a consistent concentration in experiments. Additionally, DPCPX has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of DPCPX in scientific research. One potential direction is the investigation of the role of adenosine A1 receptors in the regulation of appetite and metabolism. Adenosine A1 receptors are expressed in various metabolic tissues, and their activation has been shown to regulate glucose and lipid metabolism. Another potential direction is the investigation of the neuroprotective effects of DPCPX in animal models of neurodegenerative diseases. DPCPX has been shown to have potential neuroprotective effects in vitro, and further studies are needed to investigate its efficacy in vivo.
Conclusion
In conclusion, DPCPX is a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. Its selective adenosine A1 receptor antagonism has been used to investigate the regulation of sleep, pain perception, and neurodegenerative diseases. While DPCPX has some limitations for lab experiments, its potential future directions in the regulation of appetite and metabolism and neuroprotection make it an exciting area for further research.
合成方法
The synthesis of DPCPX involves the reaction of 2,2-dimethylcyclopropylamine with 1-bromo-1-phenyl-2-propanol under basic conditions. The resulting product is then treated with hydrochloric acid to obtain DPCPX in its hydrochloride salt form. The purity of DPCPX can be increased by recrystallization from ethanol.
科学研究应用
DPCPX is commonly used in scientific research as a selective adenosine A1 receptor antagonist. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. DPCPX has been used to investigate the role of adenosine A1 receptors in various physiological and pathological conditions, including sleep regulation, pain perception, and neurodegenerative diseases.
属性
IUPAC Name |
(1S)-1-(2,2-dimethyl-1-phenylcyclopropyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)13(9-12(13,2)3)11-7-5-4-6-8-11/h4-8,10H,9,14H2,1-3H3/t10-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJACCBXKOMPPB-NKUHCKNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)
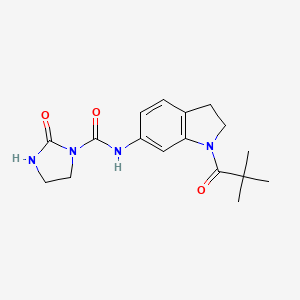
![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
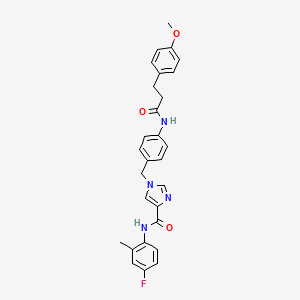
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)
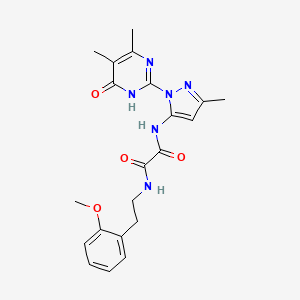
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)
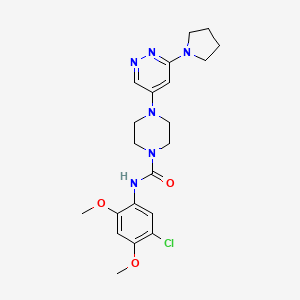
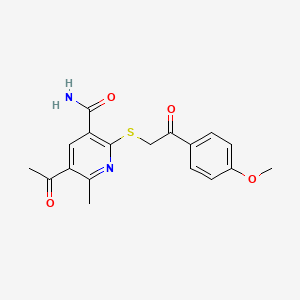
![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

